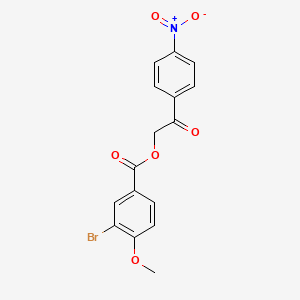
N~2~-(2-ethoxyphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(2-ethoxyphenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EFG, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of EFG is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and receptors that are involved in inflammation and cancer growth. EFG has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation, and also inhibits the activity of certain receptors that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that EFG has anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation-associated diseases. Additionally, EFG has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. EFG has also been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using EFG in lab experiments is its low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer treatment. However, one limitation is that the mechanism of action of EFG is not fully understood, making it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for further research on EFG. One area of research could be to further investigate the mechanism of action of EFG in order to optimize its therapeutic potential. Another area of research could be to explore the potential of EFG as a treatment for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of EFG in order to optimize its dosing and administration.
Scientific Research Applications
EFG has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Studies have shown that EFG has anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation-associated diseases. Additionally, EFG has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.
properties
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-3-24-16-10-5-4-9-15(16)20(25(2,22)23)12-17(21)19-14-8-6-7-13(18)11-14/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUFDXJVDTULEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-furoate](/img/structure/B3543507.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3543513.png)
![2-[(4-bromobenzoyl)amino]-N-cyclohexylbenzamide](/img/structure/B3543515.png)

![N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B3543538.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3543545.png)
![N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3543554.png)

![3-(4-bromophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3543586.png)
![methyl {2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B3543594.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B3543599.png)

![1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B3543610.png)